Hexanedioic acid;propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

hexanedioic acid;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBJLVMIIRFIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68583-87-9, 25101-03-5 | |

| Record name | Hexanedioic acid, polymer with 1,2-propanediol, esters with C12-20-fatty acids | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68583-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid-propylene glycol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96024-46-3, 25101-03-5, 68583-87-9 | |

| Record name | Hexanedioic acid, ester with 1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96024-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(propylene adipate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025101035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,2-propanediol, esters with C12-20-fatty acids | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, polymer with 1,2-propanediol, esters with C12-20-fatty acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, polymer with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Poly(propylene adipate) from Hexanedioic Acid and Propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of poly(propylene adipate) (PPA), a biodegradable and biocompatible polyester with significant potential in drug delivery and biomedical applications. The synthesis is achieved through the polycondensation of hexanedioic acid (commonly known as adipic acid) and propane-1,2-diol (propylene glycol).

Core Synthesis Pathway: Two-Stage Melt Polycondensation

The most prevalent and industrially viable method for synthesizing poly(propylene adipate) is the two-stage melt polycondensation technique.[1][2] This process involves an initial esterification step to form oligomers, followed by a polycondensation step under high temperature and vacuum to increase the polymer's molecular weight.

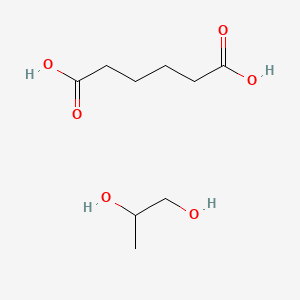

Reaction Scheme

The overall reaction for the synthesis of poly(propylene adipate) is a condensation polymerization, where a molecule of water is eliminated for each ester linkage formed.

Caption: Overall reaction for the synthesis of poly(propylene adipate).

Experimental Protocols

This section details the step-by-step methodology for the synthesis of poly(propylene adipate) via two-stage melt polycondensation.

Materials

-

Hexanedioic acid (Adipic acid)

-

Propane-1,2-diol (Propylene glycol)

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

-

Nitrogen gas (high purity)

Equipment

-

Glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a collection flask.

-

Heating mantle or oil bath with a temperature controller.

-

Vacuum pump.

-

Schlenk line or similar apparatus for inert atmosphere operations.

Procedure

Stage 1: Esterification

-

Reactor Setup: The glass reactor is thoroughly cleaned, dried, and assembled. A molar excess of propane-1,2-diol is typically used to ensure the formation of hydroxyl-terminated oligomers; a common molar ratio of hexanedioic acid to propane-1,2-diol is 1:1.1.[1]

-

Charging Reactants: The reactor is charged with hexanedioic acid and propane-1,2-diol.

-

Inert Atmosphere: The reactor is purged with high-purity nitrogen gas for at least 15-20 minutes to remove any residual air and moisture. A continuous gentle flow of nitrogen is maintained throughout the esterification stage.

-

Catalyst Addition: The catalyst, such as titanium(IV) butoxide (e.g., 400 ppm), is added to the reaction mixture.[2]

-

Heating and Reaction: The mixture is heated to the esterification temperature, typically around 180°C, under continuous stirring.[2] The reaction is monitored by collecting the water produced as a byproduct in the distillation flask. This stage is considered complete when the theoretical amount of water has been collected.

Stage 2: Polycondensation

-

Temperature Increase: The temperature of the reaction mixture is gradually increased to the polycondensation temperature, which is typically in the range of 230-240°C.[1]

-

Application of Vacuum: A vacuum is slowly applied to the system to facilitate the removal of excess propane-1,2-diol and any remaining water, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer. A high vacuum (e.g., <100 Pa) is generally required.[1]

-

Reaction Monitoring: The progress of the polycondensation is monitored by observing the increase in the viscosity of the melt. This can be qualitatively assessed by the power consumption of the mechanical stirrer.

-

Reaction Termination and Product Recovery: Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting poly(propylene adipate) is then collected as a solid mass.

Caption: Experimental workflow for the synthesis of poly(propylene adipate).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of poly(propylene adipate).

Table 1: Typical Reaction Parameters for Two-Stage Melt Polycondensation

| Parameter | Value | Reference |

| Monomer Molar Ratio (Hexanedioic Acid:Propane-1,2-diol) | 1:1.1 - 1:1.2 | [1] |

| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄) | [2] |

| Catalyst Concentration | ~400 ppm | [2] |

| Esterification Temperature | 180 °C | [2] |

| Polycondensation Temperature | 230 - 240 °C | [1] |

| Vacuum Pressure | < 100 Pa | [1] |

Table 2: Physicochemical Properties of Poly(propylene adipate)

| Property | Typical Value Range | Method of Determination |

| Number Average Molecular Weight (Mn) | 4,800 - 13,700 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mw) | 5,700 - 28,900 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.18 - 2.1 | GPC (Mw/Mn) |

| Glass Transition Temperature (Tg) | -45 to -35 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | 45 - 55 °C | Differential Scanning Calorimetry (DSC) |

Note: The properties of the final polymer can be influenced by variations in the synthesis conditions such as reaction time, temperature, and catalyst concentration.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structure, molecular weight, and thermal properties of the synthesized poly(propylene adipate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer composition in copolymers.

-

Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl group (C=O) and the C-O stretching vibrations.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[4]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Caption: Characterization workflow for poly(propylene adipate).

Applications in Drug Development

The biodegradable nature and biocompatibility of poly(propylene adipate) make it a promising candidate for various applications in the pharmaceutical and biomedical fields. Its properties can be tuned by adjusting the molecular weight and by copolymerization with other polyesters like poly(lactic acid) (PLA) or poly(ε-caprolactone) (PCL).[5] Key application areas include:

-

Drug Delivery Systems: PPA can be formulated into nanoparticles, microparticles, and implants for the controlled and sustained release of therapeutic agents.

-

Tissue Engineering: Its biodegradable scaffolds can provide temporary support for cell growth and tissue regeneration.

-

Biomedical Devices: PPA can be used in the fabrication of biodegradable sutures, stents, and other medical implants.

References

- 1. Hexanedioic acid;propane-1,2-diol | 25101-03-5 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of biocompatible poly(ɛ-caprolactone)- block-poly(propylene adipate) copolymers appropriate for drug nanoencapsulation in the form of core-shell nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

mechanism of polyesterification between adipic acid and propylene glycol

An in-depth technical guide on the core .

Introduction

Polyesterification is a step-growth polymerization process that involves the reaction of a dicarboxylic acid with a diol to form a polyester, with the elimination of a small molecule, typically water.[1][2][3] The reaction between adipic acid, a six-carbon aliphatic dicarboxylic acid, and 1,2-propylene glycol, a three-carbon diol, produces poly(propylene adipate), a biodegradable aliphatic polyester.[4][5] This guide provides a detailed technical overview of the reaction mechanism, kinetics, experimental protocols, and key process parameters, tailored for researchers and professionals in polymer chemistry and material science.

The overall reaction is a condensation polymerization, where ester linkages are formed sequentially, allowing for the gradual build-up of polymer chains from monomers to dimers, trimers, and eventually high molecular weight polymers.[1][2]

Reaction Mechanism

The polyesterification of adipic acid and propylene glycol proceeds via a nucleophilic acyl substitution. The reaction can be conducted without an external catalyst, where the adipic acid itself acts as a catalyst (self-catalysis), or more commonly, with an external acid or metal-based catalyst to increase the reaction rate.[6][7][8]

Uncatalyzed (Self-Catalyzed) Polyesterification

In the absence of an external catalyst, one molecule of adipic acid protonates the carbonyl oxygen of a second adipic acid molecule, thereby activating it for nucleophilic attack by the hydroxyl group of propylene glycol.[5][7] The reaction kinetics for this uncatalyzed process are generally considered to be third-order overall: second-order with respect to the carboxylic acid concentration and first-order with respect to the hydroxyl group concentration.[5][6] The slower reaction rate of propylene glycol compared to other diols like ethylene glycol or 1,4-butanediol is attributed to the steric hindrance from the methyl group and the fact that one of its hydroxyl groups is secondary.[5]

Catalyzed Polyesterification

To achieve practical reaction rates and high molecular weights, an external catalyst is typically employed.[9] Strong protonic acids like p-toluenesulfonic acid (p-TSA) or metal-based catalysts such as those containing tin or titanium are effective.[4][10][11] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[12] The catalyzed reaction generally follows second-order kinetics.[12][13]

Experimental Protocols & Data

The synthesis of polyesters from adipic acid and propylene glycol is typically performed via melt polycondensation. This method involves heating the monomers above their melting points and removing the water byproduct to drive the reaction toward completion.[8][9]

General Experimental Procedure

A typical laboratory-scale synthesis involves the following steps:

-

Charging the Reactor : Adipic acid and a slight molar excess of propylene glycol are added to a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.[9] An excess of diol is often used to compensate for its potential loss through volatilization at high reaction temperatures.[9][14]

-

Catalyst Addition : The selected catalyst (e.g., 0.1–0.5% w/w p-TSA or H₃PO₄/H₂SO₄) is added to the mixture.[9][11]

-

Esterification Stage : The mixture is heated, typically to 160-200°C, under a slow stream of inert gas like nitrogen.[4][8] This stage facilitates the initial esterification and the removal of the bulk of the water formed.[11] The progress of the reaction can be monitored by measuring the amount of water collected or by titrating aliquots to determine the acid number.

-

Polycondensation Stage : To achieve a high molecular weight, the pressure is gradually reduced (vacuum is applied) while the temperature may be increased to 200-230°C.[8][15] The vacuum helps to efficiently remove the last traces of water and excess glycol, shifting the equilibrium towards the formation of longer polymer chains.[9][14]

-

Termination and Characterization : The reaction is stopped when the desired acid number or melt viscosity is reached. The resulting polyester is then cooled and characterized for its properties.

Quantitative Data Summary

The following tables summarize typical reaction conditions and resulting polymer properties based on available literature.

Table 1: Typical Reaction Conditions

| Parameter | Value Range | Rationale & Citation |

| Temperature | 160 - 230 °C | To exceed monomer melting points, ensure sufficient reaction rate, and facilitate water removal.[8][9][15] |

| Pressure | Atmospheric, then Vacuum (1-10 mm Hg) | Atmospheric pressure for initial esterification; vacuum for polycondensation to drive equilibrium.[15][16] |

| Monomer Ratio | 1:1.05 to 1:1.2 (Acid:Glycol) | Excess glycol compensates for volatility losses at high temperatures.[9][14] |

| Catalyst | p-TSA, H₂SO₄, ZnCl₂, Ti(OBu)₄ | Acid or metal-based catalysts to increase the reaction rate.[9][11][15] |

| Catalyst Conc. | 0.1 - 0.5 % w/w | Optimal concentration to enhance rate without causing significant side reactions.[9] |

| Reaction Time | 5 - 15 hours | Dependent on temperature, catalyst, and desired final molecular weight.[15] |

Table 2: Kinetic Parameters for Adipic Acid Polyesterification

| System | Reaction Order (Uncatalyzed) | Reaction Order (Catalyzed) | Activation Energy (Catalyzed) | Citation |

| Adipic Acid + Hexamethylene Glycol | 2.5 | 2.0 | 31.55 kJ/mol (PTSA) | [13] |

| Adipic Acid + Various Glycols | 3.0 | 2.0 (overall) | Not specified | [5] |

Note: Data for propylene glycol is limited; hexamethylene glycol is shown as a comparable aliphatic diol system.

Table 3: Properties of Adipic Acid-Based Polyesters

| Property | Value | System/Conditions | Citation |

| Weight Average MW | up to 23,000 g/mol | Adipic acid + 1,4-butanediol, H₃PO₄/H₂SO₄ catalyst, 190°C | [9] |

| Acid Number (Final) | < 2 mg KOH/g | A low acid number indicates a high degree of conversion. | [14][16] |

| Hydroxyl Number | 46 - 56 mg KOH/g | For polyester polyols with controlled molecular weight. | [16] |

| Gardner-Holdt Viscosity | Z5+ | Adipic acid, isophthalic acid, propylene glycol, 220°C | [15] |

Conclusion

The polyesterification of adipic acid and propylene glycol is a classic example of step-growth polymerization. The reaction mechanism can be either self-catalyzed by the diacid or, more efficiently, catalyzed by an external agent. Control over experimental conditions such as temperature, pressure, and monomer stoichiometry is crucial for achieving high molecular weight polymers with desired properties. The kinetic data, though primarily from related systems, confirms a higher-order reaction for the uncatalyzed process and a second-order reaction for the catalyzed pathway, highlighting the essential role of the catalyst in making the process industrially viable. The provided protocols and data serve as a foundational guide for the synthesis and study of this important class of aliphatic polyesters.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. annals.fih.upt.ro [annals.fih.upt.ro]

- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iscientific.org [iscientific.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. poliuretanos.com.br [poliuretanos.com.br]

- 15. US3395163A - Polyesters derived from adipic acid and isophthalic acid - Google Patents [patents.google.com]

- 16. US4018815A - Process for the preparation of polyester polyols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid and Propane-1,2-diol Copolymers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of copolymers synthesized from hexanedioic acid (adipic acid) and propane-1,2-diol, commonly known as poly(propylene adipate) (PPA). This biodegradable aliphatic polyester is gaining significant attention in the biomedical and pharmaceutical fields due to its favorable biocompatibility, tunable degradation kinetics, and potential as a drug delivery vehicle. This document details the synthesis, characterization, and key properties of PPA, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex processes through diagrams.

Synthesis of Poly(propylene adipate)

Poly(propylene adipate) is typically synthesized via a two-stage melt polycondensation method. This process involves an initial esterification of the monomers followed by a polycondensation step under vacuum to achieve a high molecular weight polymer.

Experimental Protocol: Two-Stage Melt Polycondensation

Materials:

-

Hexanedioic acid (Adipic acid)

-

Propane-1,2-diol

-

Catalyst (e.g., titanium(IV) butoxide, antimony trioxide)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Procedure:

-

Esterification:

-

Charge the reaction vessel with equimolar amounts of hexanedioioic acid and a slight excess of propane-1,2-diol (e.g., 1:1.2 molar ratio).

-

Add the catalyst at a concentration of approximately 0.1% (w/w) of the total monomer weight.

-

Purge the reactor with high-purity nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 180-200°C with continuous stirring.

-

Maintain this temperature for 2-4 hours to allow for the initial esterification, during which water is formed as a byproduct and removed from the reaction mixture.

-

-

Polycondensation:

-

Increase the temperature to 220-240°C.

-

Gradually apply a vacuum (e.g., <100 Pa) to the reactor to facilitate the removal of excess propane-1,2-diol and water, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer.

-

Continue the reaction under vacuum with stirring for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

-

-

Purification:

-

Cool the reactor to room temperature and dissolve the resulting polymer in chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

-

Collect the purified polymer by filtration and dry it under vacuum at a temperature below its melting point (e.g., 40°C) until a constant weight is achieved.

-

Physicochemical Properties

The chemical and physical properties of poly(propylene adipate) can be tailored by controlling the synthesis conditions, which influence factors such as molecular weight and crystallinity.

| Property | Value | Test Method |

| Molecular Weight | ||

| Number Average (Mn) | 4,800 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average (Mw) | 5,700 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.2 - 2.5 | GPC |

| Thermal Properties | ||

| Melting Temperature (Tm) | 40 - 50 °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition (Tg) | -45 to -35 °C | Differential Scanning Calorimetry (DSC) |

| Mechanical Properties | ||

| Tensile Strength | 5 - 15 MPa | ASTM D638 |

| Elongation at Break | 300 - 700 % | ASTM D638 |

| Young's Modulus | 100 - 200 MPa | ASTM D638 |

| Solubility | Soluble in chloroform, THF, toluene; Insoluble in water, methanol, ethanol | Visual Inspection |

Table 1: Summary of Physicochemical Properties of Poly(propylene adipate)

Characterization Techniques: Experimental Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Instrumentation:

-

GPC system equipped with a refractive index (RI) detector.

-

Columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene columns).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried poly(propylene adipate) sample in 10 mL of tetrahydrofuran (THF). Gently agitate until the polymer is fully dissolved. Filter the solution through a 0.45 µm syringe filter.

-

Instrumental Conditions:

-

Mobile Phase: Tetrahydrofuran (THF)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35-40 °C

-

Injection Volume: 100 µL

-

-

Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

-

Data Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the sample by comparing its elution profile to the calibration curve.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrumental Conditions:

-

Heating/Cooling Rate: 10 °C/min

-

Temperature Program:

-

Heat from -80 °C to 100 °C to erase the thermal history.

-

Cool from 100 °C to -80 °C.

-

Heat from -80 °C to 100 °C for data acquisition.

-

-

Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan and the melting temperature (Tm) from the peak of the endothermic melting event.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of the polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum to confirm the chemical structure by identifying the characteristic peaks for the protons in the adipic acid and propane-1,2-diol repeating units.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to further confirm the polymer structure and to investigate details such as end-groups and branching.

Degradation Properties

Poly(propylene adipate) is susceptible to both hydrolytic and enzymatic degradation, which is a key feature for its application in drug delivery and as a biodegradable material.

Hydrolytic Degradation

Experimental Protocol:

-

Prepare thin films or small samples of the polymer with known weight.

-

Immerse the samples in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) and temperature (e.g., 37°C).

-

At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum until a constant weight is achieved.

-

Monitor the degradation by measuring the weight loss and changes in molecular weight (via GPC) over time.

Enzymatic Degradation

Experimental Protocol:

-

Prepare thin films or small samples of the polymer with known weight.

-

Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a specific concentration of an enzyme, such as lipase (e.g., from Pseudomonas cepacia or porcine pancreas) at 37°C.

-

At predetermined time intervals, remove the samples, wash them thoroughly to remove the enzyme, and dry them to a constant weight.

-

Quantify the degradation by measuring the percentage of weight loss over time.

| Degradation Type | Conditions | Observations |

| Hydrolytic | PBS (pH 7.4), 37°C | Slow degradation over several months, characterized by a gradual decrease in molecular weight due to ester bond cleavage. |

| Enzymatic (Lipase) | PBS (pH 7.4), 37°C, Lipase from Pseudomonas cepacia (e.g., 1 mg/mL) | Accelerated degradation compared to hydrolysis, with significant weight loss observed within weeks. The degradation rate is enzyme concentration-dependent. |

Table 2: Summary of Degradation Properties of Poly(propylene adipate)

Biocompatibility and Applications in Drug Development

Poly(propylene adipate) has demonstrated good biocompatibility in various in vitro and in vivo studies, exhibiting low cytotoxicity and minimal inflammatory response.[1] These characteristics, combined with its biodegradability, make it an attractive candidate for various drug delivery applications.

Key Applications:

-

Nanoparticle and Microparticle Formulation: PPA can be formulated into nanoparticles and microparticles for the controlled release of a wide range of therapeutic agents.[2]

-

Injectable Drug Delivery Systems: Its low melting point allows for the development of in-situ forming implants for sustained drug release.

-

Tissue Engineering Scaffolds: The biodegradable nature of PPA makes it suitable for creating scaffolds that support tissue regeneration and then degrade as new tissue is formed.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual representation of the degradation pathways for poly(propylene adipate).

Caption: Workflow for the synthesis of poly(propylene adipate) via two-stage melt polycondensation.

Caption: Conceptual pathways for the degradation of poly(propylene adipate).

References

A Technical Guide to the Molecular Structure of Poly(1,2-Propylene Glycol Adipate)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the aliphatic polyester, poly(1,2-propylene glycol adipate) (PPA). It details the polymer's molecular structure, synthesis via polycondensation, key physicochemical properties, and established experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for professionals utilizing or investigating PPA in applications such as drug delivery, medical device manufacturing, and as a biodegradable plasticizer.

Molecular Structure and Synthesis

Poly(1,2-propylene glycol adipate) is an aliphatic polyester synthesized from two primary monomers: adipic acid (a dicarboxylic acid) and 1,2-propylene glycol (a diol). The polymerization occurs through a step-growth polycondensation reaction. In this process, the hydroxyl groups (-OH) of the glycol react with the carboxylic acid groups (-COOH) of the adipic acid to form ester linkages (-COO-), releasing water as a byproduct. This reaction is typically conducted at elevated temperatures, often with a catalyst to increase the reaction rate.

The resulting polymer consists of a linear chain of repeating monomer units, as illustrated in the reaction diagram below. The nature of this condensation reaction often results in a polymer with a relatively broad molecular weight distribution, or high polydispersity.[1]

Physicochemical Properties

PPA is primarily utilized as a polyester plasticizer, added to other polymer matrices to enhance flexibility, processability, and impact strength. It is known to improve chemical resistance against acids, alkalis, and solvents. When used as a polyol in the formation of polyurethanes, it can impart enhanced UV resistance and excellent resistance to oils and fuels compared to polyether-based alternatives.[1] However, a key consideration for its application is its susceptibility to hydrolysis due to the presence of ester bonds in its backbone.[1]

Quantitative Data

The properties of PPA can vary significantly based on its molecular weight. The following table summarizes available quantitative data.

| Property | Value | Notes | Source(s) |

| Molecular Weight (Mw) | 1,850 - 2,150 g/mol | This is a typical range for a specific commercial-grade polyester diol (SONGSTAR™ SS-205). | [2] |

| Melting Point (Tm) | ~49.1 °C | The melting point corresponds to the transition from a semi-crystalline solid to an amorphous liquid. | [3] |

| Glass Transition (Tg) | ~ -45 °C | This value is for the closely related poly(ethylene adipate). Tg for PPA is expected to be similar. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(1,2-propylene glycol adipate).

Synthesis Protocol: Melt Polycondensation

This protocol describes a common solvent-free method for synthesizing PPA.[4]

-

Reactant Preparation: Combine equimolar amounts of adipic acid and 1,2-propylene glycol in a three-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen, which can cause undesirable side reactions at high temperatures.

-

Initial Heating: Heat the reaction mixture to approximately 150-160 °C with constant stirring. The initial phase involves the melting of adipic acid and the start of the esterification reaction, evidenced by the distillation of water.

-

Polycondensation Stage: After the initial rate of water distillation slows, gradually increase the temperature to 180-200 °C. A vacuum may be applied at this stage to facilitate the removal of the water byproduct and drive the polymerization reaction toward achieving a higher molecular weight.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 1 mg KOH/g).

-

Product Recovery: Once the desired molecular weight is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting viscous liquid or waxy solid is the final poly(1,2-propylene glycol adipate) product.

Characterization Protocols

The following protocols are standard methods for analyzing the structure and properties of the synthesized PPA.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the polymer.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of PPA in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Peaks: Resonances corresponding to the methyl (CH₃), methine (CH), and methylene (CH₂) protons of the propylene glycol unit are expected around 1.2 ppm, 4.9-5.1 ppm, and 4.0-4.2 ppm, respectively.[5] Protons on the adipic acid backbone will appear as multiplets around 1.6 ppm and 2.3 ppm. Integration of these peaks can confirm the monomer ratio.

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the polymer.

-

Methodology:

-

Place a small amount of the PPA sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

-

Alternatively, cast a thin film of the polymer onto a salt plate (e.g., KBr) from a solution.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Expected Characteristic Bands:

-

~2950 cm⁻¹: C-H stretching from the aliphatic backbone.

-

~1730 cm⁻¹: A strong C=O (carbonyl) stretching vibration, characteristic of the ester group.

-

~1150-1250 cm⁻¹: C-O-C stretching vibrations, also characteristic of the ester linkage.

-

-

3.2.3. Gel Permeation Chromatography (GPC)

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Methodology: [6]

-

Prepare a dilute solution of the PPA sample (~2-4 mg/mL) in a suitable mobile phase, such as tetrahydrofuran (THF).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample into a GPC system equipped with a refractive index (RI) detector.

-

The system should be calibrated with narrow-PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve for molecular weight determination.

-

3.2.4. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the thermal transitions of the polymer, including the glass transition temperature (Tg) and melting point (Tm).

-

Methodology: [6]

-

Accurately weigh 5-10 mg of the PPA sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle under a nitrogen atmosphere (e.g., 50 mL/min flow rate) to remove any prior thermal history.

-

A typical cycle would be:

-

Heat from -90 °C to 100 °C at a rate of 10 °C/min.

-

Cool from 100 °C to -90 °C at 10 °C/min.

-

Heat again from -90 °C to 100 °C at 10 °C/min.

-

-

The Tg is determined from the second heating scan as a step change in the heat flow, and the Tm is identified as an endothermic peak.

-

Applications in Research and Development

Poly(1,2-propylene glycol adipate) is a versatile polymer with significant applications:

-

Biodegradable Plasticizers: It serves as an environmentally friendly alternative to traditional phthalate-based plasticizers, particularly for polymers like poly(vinyl chloride) (PVC).

-

Polyurethane Synthesis: As a polyester polyol, it is a crucial building block for creating a wide range of polyurethane materials, from flexible foams to coatings and adhesives.[7]

-

Biomaterials: Its biodegradable nature makes it a candidate for investigation in drug delivery systems, tissue engineering scaffolds, and other biomedical applications where controlled degradation is desirable.

Conclusion

Poly(1,2-propylene glycol adipate) is a well-established aliphatic polyester with a straightforward synthesis and a range of tunable properties. A thorough understanding of its molecular structure, confirmed through standard characterization techniques like NMR and FT-IR, is essential for its effective application. The methodologies outlined in this guide provide a robust framework for the synthesis and analysis of PPA, enabling researchers and scientists to harness its properties for the development of advanced materials.

References

- 1. Standard Glycol Adipate Polyols | Adhesives | Request Quote or Samples [tri-iso.com]

- 2. songwon.com [songwon.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Thermal Properties of Adipic Acid-Propylene Glycol Polyesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of adipic acid-propylene glycol polyesters, commonly known as poly(propylene adipate) (PPA). This biodegradable aliphatic polyester is of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems, tissue engineering scaffolds, and as a plasticizer for other polymers.[1] A thorough understanding of its thermal behavior is crucial for its processing, performance, and stability in these applications.

Synthesis of Poly(propylene adipate)

Poly(propylene adipate) is typically synthesized through a two-step melt polycondensation reaction involving adipic acid and 1,2-propylene glycol. The process begins with an esterification step, followed by a polycondensation step under high vacuum and temperature to achieve a high molecular weight polymer.

A typical laboratory-scale synthesis protocol is as follows:

Esterification:

-

Adipic acid and a slight excess of 1,2-propylene glycol (e.g., a molar ratio of 1:1.2) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

A catalyst, such as titanium(IV) butoxide (TBT), is added to the mixture.

-

The temperature is gradually raised to 180-200°C under a nitrogen atmosphere with constant stirring.

-

Water, formed as a byproduct of the esterification reaction, is continuously removed by distillation. This stage is typically carried out for several hours until the majority of the theoretical amount of water is collected.

Polycondensation:

-

After the esterification stage, the temperature is increased to 220-240°C.

-

A high vacuum (typically <1 hPa) is gradually applied to the system to facilitate the removal of excess propylene glycol and promote the chain-growth reaction.

-

The reaction is continued under these conditions for several hours, with the progress often monitored by the viscosity of the molten polymer.

-

Once the desired molecular weight is achieved, the polymer is cooled and collected.

Thermal Properties of Poly(propylene adipate)

The thermal properties of PPA are critical for determining its processing window and its physical state at different temperatures. These properties are primarily characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Data

The following table summarizes the key thermal properties of poly(propylene adipate) as reported in the literature. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, crystallinity, and the specific experimental conditions used for analysis.

| Thermal Property | Symbol | Value | Unit | Reference |

| Glass Transition Temperature | Tg | -35 to -25 | °C | [2] |

| Melting Temperature | Tm | 45 - 55 | °C | |

| Crystallization Temperature | Tc | 10 - 25 | °C | |

| Decomposition Temperature (5% weight loss) | Td5% | ~300 | °C | [3][4] |

| Maximum Decomposition Temperature | Td,max | ~400 | °C | [3] |

Note: The provided values are a general range compiled from various sources. Specific values will vary depending on the material's specific characteristics and the analytical method employed.

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the associated enthalpy changes.

Typical DSC Protocol:

-

A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument along with an empty reference pan.

-

The thermal history of the sample is erased by heating it to a temperature above its melting point (e.g., 100°C) and holding it for a few minutes.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C) to observe the crystallization behavior (Tc).

-

Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to a temperature above its melting point to determine the glass transition (Tg) and melting (Tm) temperatures.

-

The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the polymer.

Typical TGA Protocol:

-

A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a specific flow rate (e.g., 20-50 mL/min).[5]

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition (Td5%) and the temperature of maximum decomposition rate (Td,max), which is determined from the peak of the derivative of the TGA curve (DTG).[3]

Signaling Pathways and Logical Relationships

The thermal behavior of poly(propylene adipate) is intrinsically linked to its molecular structure and intermolecular forces. The following diagram illustrates the relationship between the polymer's characteristics and its observed thermal properties. The molecular weight directly influences chain entanglement and mobility, which in turn affects the glass transition and melting temperatures. The presence of ester linkages in the polymer backbone is the primary site for thermal degradation.

References

The Solubility of Poly(propylene adipate) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of poly(propylene adipate) (PPA) in common organic solvents. This information is critical for researchers and professionals working with PPA in various applications, including the formulation of drug delivery systems, biodegradable plastics, and coatings. This guide summarizes available qualitative and semi-quantitative solubility data, details experimental protocols for solubility determination, and explores the cellular interactions of PPA-based systems relevant to drug delivery.

Introduction to Poly(propylene adipate)

Poly(propylene adipate) is an aliphatic polyester known for its biodegradability and flexibility. It is synthesized from the polycondensation of 1,3-propanediol and adipic acid. Its semi-crystalline nature and low glass transition temperature make it an attractive polymer for a variety of applications, particularly in the biomedical field where biodegradability is a key requirement. Understanding its solubility is a fundamental prerequisite for its processing and formulation.

General Principles of Polymer Solubility

The dissolution of a polymer is a two-step process: first, the solvent molecules diffuse into the polymer matrix, causing it to swell; second, the swollen polymer disentangles and disperses into the solvent to form a true solution. The adage "like dissolves like" is a primary guiding principle.[1] This means that polymers tend to dissolve in solvents with similar chemical structures and polarities.

Several factors influence the solubility of a polymer like PPA:

-

Chemical Structure: The ester groups in the PPA backbone are polar, while the propylene and adipate hydrocarbon segments are nonpolar. A balance of these characteristics determines its interaction with different solvents.

-

Molecular Weight: Generally, the solubility of a polymer decreases as its molecular weight increases.[1]

-

Crystallinity: The crystalline regions of a semi-crystalline polymer like PPA are more resistant to solvent penetration than the amorphous regions. Solvents must have sufficient interaction energy to overcome the forces holding the polymer chains together in the crystal lattice.

-

Temperature: For most polymer-solvent systems, solubility increases with temperature as the increased kinetic energy helps to overcome intermolecular forces.[1]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent are all critical factors.

Solubility of Poly(propylene adipate) in Organic Solvents

Qualitative Solubility Data

Based on studies of adipate-based polyesters, the following provides a general guide to the solubility of PPA:

| Solvent Class | Solvent Examples | General Solubility of Adipate Polyesters |

| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Generally Soluble[2] |

| Ethers | Tetrahydrofuran (THF) | Generally Soluble[2][3] |

| Ketones | Acetone | Generally Soluble[2] |

| Amides | N,N-Dimethylformamide (DMF) | Generally Soluble[3] |

| Alcohols | Ethanol, Methanol | Generally Insoluble to Poorly Soluble |

| Alkanes | Hexane, Heptane | Generally Insoluble |

| Water | - | Insoluble[2] |

Note: The term "Generally Soluble" indicates that these solvents are commonly reported to dissolve adipate polyesters, but the exact solubility will depend on the specific molecular weight of the PPA and the temperature.

One study on a series of aliphatic-aromatic polyesters found that many were soluble in DMF and THF at room temperature, while only dissolving in DMSO upon heating.[3] This suggests that for PPA, THF and DMF are likely good solvents at ambient conditions.

Experimental Protocols for Determining Polymer Solubility

For researchers needing to determine the precise solubility of a specific PPA sample, the following experimental protocols can be employed.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution of the polymer and then determining the mass of the dissolved polymer in a known volume of the solvent.

Methodology:

-

Sample Preparation: An excess amount of dry poly(propylene adipate) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Polymer: The solution is allowed to stand to let the undissolved polymer settle. A known volume of the clear supernatant is carefully withdrawn using a volumetric pipette. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter compatible with the solvent.

-

Solvent Evaporation: The withdrawn solution is transferred to a pre-weighed, dry container (e.g., a glass vial or aluminum pan). The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the polymer's degradation temperature) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried polymer divided by the volume of the solvent withdrawn. The results are typically expressed in g/L or mg/mL.

Visual Method for Qualitative and Semi-Quantitative Solubility Assessment

This is a simpler and faster method to screen for suitable solvents.

Methodology:

-

Preparation: A small, known amount of PPA is placed in a series of vials.

-

Solvent Addition: A known volume of a different organic solvent is added to each vial.

-

Observation: The vials are agitated and observed over time at a controlled temperature. The solubility is assessed based on visual inspection:

-

Soluble: The polymer completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble/Swelling: The polymer swells but does not fully dissolve, or a cloudy or heterogeneous mixture is formed.

-

Insoluble: The polymer remains unchanged.

-

-

Semi-Quantitative Assessment: By systematically varying the polymer-to-solvent ratio, a semi-quantitative estimation of the solubility can be obtained.

Relevance to Drug Development: Cellular Uptake of PPA-Based Nanoparticles

For drug development professionals, the solubility of PPA is often a means to an end: the formation of nanoparticles for drug delivery. The biological fate and efficacy of these nanoparticles are governed by their interaction with cells. While not directly related to solubility in organic solvents, understanding the cellular uptake mechanisms is crucial.

When PPA-based nanoparticles are introduced into a biological environment, they are typically taken up by cells through various endocytic pathways. The specific pathway can depend on the nanoparticle's size, surface chemistry, and the cell type.

References

An In-depth Technical Guide to Adipic Acid-Propylene Glycol Copolymer for Pharmaceutical Research

CAS Number: 25101-03-5[1]

This technical guide provides a comprehensive overview of adipic acid-propylene glycol copolymer, a versatile aliphatic polyester with significant potential in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, characterization, physicochemical properties, and applications, with a focus on drug delivery systems.

Physicochemical Properties

Adipic acid-propylene glycol copolymer, also known as poly(propylene adipate) (PPAd), is a biodegradable and biocompatible polymer.[2] Its properties can be tailored by controlling the molecular weight and polydispersity during synthesis. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Registry Number | 25101-03-5 | [1] |

| Molecular Formula (Repeating Unit) | (C9H18O6)n | [3] |

| Molecular Weight (Repeating Unit) | 222.24 g/mol | [4] |

| Glass Transition Temperature (Tg) | -57 °C | [5] |

| Melting Temperature (Tm) | 29 °C | [5] |

| Cold Crystallization Temperature (Tcc) | -8 °C | [5] |

| Tensile Strength | ~11.5 MPa | [5] |

| Elongation at Break | ~400% | [5] |

| Boiling Point | 338.5 °C at 760 mmHg | [3] |

| Flash Point | 172.7 °C | [3] |

Experimental Protocols

Synthesis of Adipic Acid-Propylene Glycol Copolymer

A common method for synthesizing adipic acid-propylene glycol copolymer is through a two-stage melt polycondensation reaction. This method allows for the formation of high molecular weight polymers.

Materials:

-

Adipic acid (AdA) (>99.5% purity)

-

1,2-Propanediol (Propylene Glycol) (>99.5% purity)

-

Tetrabutyl titanate (TBT) or another suitable catalyst

-

Antioxidant (e.g., triphenyl phosphite)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Esterification:

-

Charge the reactor with equimolar amounts of adipic acid and a slight excess of propylene glycol (e.g., 1:1.1 molar ratio).

-

Add the catalyst (e.g., 0.1% w/w of the total reactants) and the antioxidant.

-

Purge the system with dry nitrogen for at least 30 minutes to remove air.

-

Heat the mixture to 180-200°C under a continuous nitrogen stream with mechanical stirring.

-

Water, the byproduct of the esterification reaction, will be distilled off and collected.

-

The reaction is typically continued for 4-6 hours, or until approximately 90% of the theoretical amount of water has been collected.

-

-

Polycondensation:

-

Increase the temperature to 220-240°C.

-

Gradually apply a vacuum (e.g., down to <1 mbar) to remove the excess propylene glycol and facilitate the increase in molecular weight.

-

Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the reaction mixture will noticeably increase.

-

The reaction is stopped when the desired molecular weight is achieved, which can be monitored by measuring the torque of the mechanical stirrer.

-

The resulting polymer is then cooled under nitrogen and can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

-

The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization Protocols

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the chemical structure of the synthesized copolymer.

-

Sample Preparation: A small amount of the dried polymer is either cast as a thin film from a solution (e.g., in chloroform) onto a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is scanned over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-O stretching bands in the region of 1250-1100 cm⁻¹.

-

C-H stretching of the aliphatic backbone in the 2950-2850 cm⁻¹ region.

-

The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the carboxylic acid monomer indicates a high degree of polymerization.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to further elucidate the structure and confirm the successful synthesis of the copolymer.

-

Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent such as chloroform-d (CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Characteristic peaks for the methylene protons of the adipic acid and propylene glycol units will be observed. The integration of these peaks can be used to confirm the monomer ratio in the copolymer.

-

Expected ¹³C NMR Signals: Resonances corresponding to the carbonyl carbon of the ester group, as well as the aliphatic carbons of the adipic acid and propylene glycol moieties, will be present.

2.2.3. Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.

-

System: A GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

-

Mobile Phase: Tetrahydrofuran (THF) is a commonly used eluent.

-

Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm filter before injection.

-

Calibration: The system should be calibrated with narrow PDI polystyrene standards.

2.2.4. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the copolymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

-

Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

-

Analysis:

-

Heat the sample from room temperature to a temperature above its melting point (e.g., 100°C) at a rate of 10°C/min to erase the thermal history.

-

Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

-

Heat the sample again to the upper temperature at a rate of 10°C/min. The Tg, Tc, and Tm are determined from this second heating scan.

-

Applications in Drug Delivery

Adipic acid-propylene glycol copolymer is a promising material for various drug delivery applications due to its biodegradability, biocompatibility, and tunable properties. Its amphiphilic nature, though weak, can be exploited for the encapsulation of hydrophobic drugs.

Key Applications:

-

Controlled Release Matrices: The copolymer can be used to formulate matrix-based drug delivery systems where the drug is dispersed within the polymer. Drug release is then controlled by diffusion through the polymer matrix and the biodegradation of the polymer.[6][7] The release rate can be modulated by altering the molecular weight and crystallinity of the copolymer.

-

Nanoparticle and Microparticle Formulation: The copolymer can be formulated into nanoparticles or microparticles for targeted drug delivery or as long-acting injectable formulations.[8] These particles can encapsulate therapeutic agents, protecting them from premature degradation and enabling controlled release over an extended period.[8]

-

Biodegradable Scaffolds in Tissue Engineering: While not its primary application, the mechanical properties and biodegradability of this copolymer make it a candidate for blending with other polymers to create scaffolds for tissue regeneration, which can also act as a local drug delivery system.

The degradation of adipic acid-propylene glycol copolymer occurs via hydrolysis of its ester linkages, leading to the formation of adipic acid and propylene glycol, which are biocompatible and can be metabolized by the body. The rate of degradation is influenced by factors such as molecular weight, crystallinity, and the surrounding physiological environment.[9]

Conclusion

Adipic acid-propylene glycol copolymer is a versatile and promising biomaterial for pharmaceutical applications. Its tunable physicochemical properties, biocompatibility, and biodegradability make it an excellent candidate for the development of advanced drug delivery systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and innovate with this polymer in the field of drug development.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Propylene glycol, adipic acid resin | C9H18O6 | CID 159995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties, and Enzymatic Hydrolysis of Poly(lactic acid)-<i>co</i>-Poly(propylene adipate) Block Copolymers Prepared by Reactive Extrusion - ProQuest [proquest.com]

- 6. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

literature review on hexanedioic acid based polyesters

An In-depth Technical Guide to Hexanedioic Acid-Based Polyesters: Synthesis, Properties, and Applications in Drug Development

Hexanedioic acid, more commonly known as adipic acid, is a C6 aliphatic dicarboxylic acid that serves as a fundamental building block in the synthesis of a versatile class of polymers known as polyesters. These polymers, characterized by the presence of ester functional groups in their main chain, have garnered significant interest within the biomedical field. Their biocompatibility, combined with tunable biodegradability, makes them prime candidates for advanced applications, particularly as carriers for controlled drug delivery systems. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biomedical applications of hexanedioic acid-based polyesters.

Synthesis of Hexanedioic Acid-Based Polyesters

The primary method for synthesizing aliphatic polyesters from hexanedioic acid is step-growth polycondensation .[1][2] This process involves a reaction between the two carboxylic acid groups of hexanedioic acid and the two hydroxyl groups of a diol, forming ester bonds and eliminating water as a byproduct.[3]

Several synthesis techniques are employed, each offering distinct advantages:

-

Melt Polycondensation: This is a widely used, solvent-free method where the monomers are heated above their melting points to initiate polymerization.[4] The process is typically conducted in two stages: an initial esterification step to form low molecular weight oligomers, followed by a polycondensation step at higher temperatures and often under vacuum to remove water and drive the reaction toward the formation of high molecular weight polymer chains.[5]

-

Solution Polycondensation: In this method, the polymerization is carried out in an organic solvent. This technique allows for better temperature control and can be useful for monomers that are thermally sensitive. Often, a Dean-Stark apparatus is used with a solvent like xylene to facilitate the azeotropic removal of water, thereby pushing the equilibrium towards polyester formation.[6][7]

The choice of diol is critical as it significantly influences the final properties of the polyester. Common diols include 1,4-butanediol, 1,6-hexanediol, ethylene glycol, and diethylene glycol.[3][4][5][7] Furthermore, polyols such as glycerol can be incorporated to create complex, non-linear architectures like hyperbranched polyesters, which are of particular interest for drug encapsulation.[8]

Catalysts are essential to achieve high molecular weights in a reasonable timeframe. Commonly used catalysts include:

-

Acid Catalysts: p-Toluene sulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[5][9]

-

Metal-Based Catalysts: Compounds based on tin (e.g., n-BuSnOOH) and titanium (e.g., Ti(OiPr)₄) are effective, though considerations around potential toxicity are important for biomedical applications.[7]

Physicochemical and Mechanical Properties

Hexanedioic acid-based polyesters exhibit a range of properties that make them suitable for various applications. They generally possess good thermal stability, moderate flexibility, and resistance to moisture and chemicals.[3]

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

| Physical State | Crystalline solid at room temperature. | [3] |

| Density | ~1.183 g/mL at 25 °C (for Poly(ethylene adipate)) | [3] |

| Glass Transition Temp. (Tg) | Typically low, e.g., -50 °C for Poly(ethylene adipate). Varies with diol/polyol choice. | [3][10] |

| Tensile Modulus | 240 - 312.8 MPa | [3] |

| Tensile Strength | 10 - 13.2 MPa (Generally poor for aliphatic polyesters) | [3] |

| Elongation at Break | ~362.1% | [3] |

| Solubility | Soluble in benzene and tetrahydrofuran (THF). | [3] |

| Miscibility | Miscible with polymers like PLLA, PBA, and PEO. Immiscible with LDPE. | [3] |

Characterization:

-

FT-IR Spectroscopy: Characteristic peaks are observed for the ester group (C=O stretch) at 1715–1750 cm⁻¹, C-O-C bonds at 1175–1250 cm⁻¹, and C-H bonds at 2950 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and the formation of ester linkages.[5][10] For instance, in ¹³C ssNMR, peaks for the carbonyl groups of acids and esters appear in the 170–180 ppm range, while signals for the aliphatic chains are found between 20–90 ppm.[10]

Experimental Protocols

Example Protocol: Two-Stage Melt Polycondensation

This protocol describes a general procedure for synthesizing a linear polyester from hexanedioic acid and a diol (e.g., 1,4-butanediol) using p-TSA as a catalyst.[5]

Materials:

-

Hexanedioic acid

-

1,4-butanediol (stoichiometric amount)

-

p-Toluene sulfonic acid (p-TSA) (catalytic amount, e.g., 0.1% w/w)

-

Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation setup.

Methodology:

Stage 1: Esterification

-

Charge the reaction vessel with stoichiometric amounts of hexanedioic acid and 1,4-butanediol.

-

Add the p-TSA catalyst to the mixture.

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the mixture to approximately 160-170 °C.

-

Maintain this temperature for several hours (e.g., 4-6 hours). During this stage, water is eliminated as a byproduct of the esterification reaction and is collected. The reaction mixture becomes a viscous oligomer.

Stage 2: Polycondensation

-

Increase the temperature to 180-200 °C.

-

Gradually apply a vacuum to the system to facilitate the removal of residual water and any unreacted monomers.

-

Continue the reaction under high vacuum and elevated temperature for several more hours until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the melt.

-

Cool the reactor to room temperature. The resulting solid polyester can be removed and purified, typically by dissolution in a suitable solvent (like THF) followed by precipitation in a non-solvent (like cold methanol).

-

Dry the purified polyester under vacuum until a constant weight is achieved.

Characterization Workflow

-

FT-IR Spectroscopy: Confirm the formation of ester bonds by identifying the characteristic C=O and C-O stretching vibrations and the disappearance of the broad O-H peak from the carboxylic acid.

-

NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Run ¹H and ¹³C NMR to verify the polymer structure.

-

Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.

Diagrams of Key Processes

Caption: General workflow for the synthesis and purification of hexanedioic acid-based polyesters.

Caption: The fundamental polycondensation reaction between hexanedioic acid and a generic diol.

Biomedical Applications in Drug Delivery

Synthetic biodegradable polyesters are highly valued in the biomedical industry for creating devices like sutures, bone fixation plates, and, most notably, controlled drug delivery vehicles.[11] Their key advantage lies in their ability to degrade via hydrolysis of ester bonds into biocompatible, non-toxic products that are safely metabolized by the body.[12]

Hexanedioic acid-based polyesters serve as excellent platforms for drug delivery due to their:

-

Biocompatibility: The polymers and their degradation products (adipic acid and the corresponding diol) are generally well-tolerated.

-

Biodegradability: The rate of degradation can be tailored by altering the polymer's molecular weight, crystallinity, and the choice of diol, allowing for precise control over the drug release profile.

-

Encapsulation Capability: They can be formulated into various nanostructures, such as nanoparticles, micelles, and polymersomes, to encapsulate both hydrophobic and hydrophilic drugs.[13] Hyperbranched polyesters, with their unique three-dimensional architecture, are particularly effective for encapsulating therapeutic agents.[8]

-

Stimuli-Responsiveness: These polyesters can be chemically modified to respond to specific physiological triggers. For example, co-polyesters have been developed that are stable in the acidic environment of the stomach but degrade in the neutral pH of the intestine, making them ideal for gastro-resistant drug delivery.[6] This pH-responsive behavior is a critical feature for targeted drug release.[13]

Caption: Logical workflow for developing a polyester-based drug delivery system.

Conclusion

Hexanedioic acid-based polyesters represent a highly adaptable and valuable class of biomaterials. Through well-established synthesis methods like polycondensation, their physicochemical and mechanical properties can be precisely controlled by varying monomers, catalysts, and reaction conditions. This tunability, coupled with their inherent biocompatibility and biodegradability, makes them exceptionally well-suited for advanced biomedical applications. For drug development professionals, these polyesters offer a robust and versatile platform for creating sophisticated drug delivery systems capable of targeted and sustained release, paving the way for more effective and safer therapeutic interventions.

References

- 1. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]

An In-depth Technical Guide to Aliphatic Polyesters from Diols and Dicarboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic polyesters synthesized from the polycondensation of diols and dicarboxylic acids represent a fundamentally important class of biodegradable polymers. Their versatile properties, ranging from soft elastomers to rigid plastics, make them highly valuable for a myriad of applications, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and degradable medical devices. Unlike their counterparts derived from ring-opening polymerization (e.g., polylactide or polycaprolactone), these polyesters are built up through step-growth polymerization, offering a distinct approach to tailoring polymer architecture and properties.